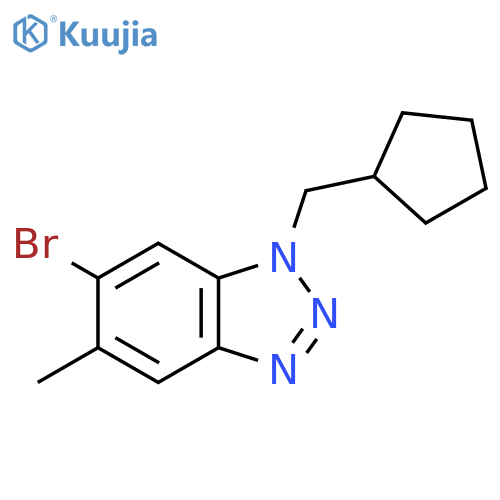Cas no 2287330-86-1 (6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole)

2287330-86-1 structure
商品名:6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
-
- 2287330-86-1
- EN300-6749332
- 6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole
-
- インチ: 1S/C13H16BrN3/c1-9-6-12-13(7-11(9)14)17(16-15-12)8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3
- InChIKey: SUURFEJUEIBNMC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CC2=C(C=1)N(CC1CCCC1)N=N2
計算された属性
- せいみつぶんしりょう: 293.05276g/mol
- どういたいしつりょう: 293.05276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 30.7Ų
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6749332-0.1g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
| Enamine | EN300-6749332-1.0g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
| Enamine | EN300-6749332-5.0g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 | |
| Enamine | EN300-6749332-0.05g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
| Enamine | EN300-6749332-2.5g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
| Enamine | EN300-6749332-0.5g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
| Enamine | EN300-6749332-10.0g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
| Enamine | EN300-6749332-0.25g |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole |
2287330-86-1 | 95.0% | 0.25g |
$774.0 | 2025-03-13 |
6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole 関連文献
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
2287330-86-1 (6-bromo-1-(cyclopentylmethyl)-5-methyl-1H-1,2,3-benzotriazole) 関連製品
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
